Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Overview
Description
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is an organometallic compound with the chemical formula CoI₂(P(C₆H₅)₂C₂H₄P(C₆H₅)₂). It is a cobalt complex featuring two diphenylphosphinoethane ligands and two iodine atoms. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis .
Scientific Research Applications
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis for various coupling and cyclization reactions.
Electrocatalysis: It has been explored as an electrocatalyst for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in both basic and acidic media.
Nanocomposite Precursors:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, specifically thiols and aryl or heteroaryl iodides .
Mode of Action
This compound facilitates the coupling of thiols with aryl and heteroaryl iodides to produce sulfides . It also catalyzes the cyclization of 2-iodobenzoates with aldehydes to produce phthalides (isobenzofuranones) .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of aryl sulfides and phthalides . These products are important in various biochemical processes and have applications in pharmaceuticals and materials science.
Result of Action
The result of Diiodo(bis(diphenylphosphino)ethane)cobalt(II)'s action is the formation of new compounds through the coupling of thiols with aryl and heteroaryl iodides to give sulfides , and the cyclization of 2-iodobenzoates with aldehydes to give phthalides .
Biochemical Analysis
Biochemical Properties
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is known to catalyze the mild coupling of thiols with aryl and heteroaryl iodides to give sulfides . It also catalyzes the cyclization of 2-iodobenzoates with aldehydes to give phthalides (isobenzofuranones)
Molecular Mechanism
It is known to exert its effects at the molecular level through its catalytic activity in certain chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) can be synthesized through the reaction of cobalt(II) iodide with bis(diphenylphosphino)ethane in a suitable solvent. The reaction typically involves mixing the reactants in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diiodo(bis(diphenylphosphino)ethane)cobalt(II) are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:
Reductive Coupling Reactions: It acts as a catalyst in the reductive coupling of aryl halides with thiophenols and alkanethiols.
Cyclization Reactions: It catalyzes the cyclization of 2-iodobenzoates with aldehydes to form phthalides (isobenzofuranones).
Reductive [3 + 2] Cycloaddition Reactions: It is involved in the reductive [3 + 2] cycloaddition reactions.
Aryl-Sulfur Bond Formation: It facilitates the formation of aryl-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .
Major Products
The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)cobalt(II): Another cobalt complex with similar catalytic properties.
Dicarbonylcyclopentadienyl cobalt(I): Known for its use in organic synthesis and catalysis.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): A ruthenium complex with comparable catalytic applications.
Uniqueness
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other cobalt complexes. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZQBPRANWICZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24CoI2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457138 | |
Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34775-39-8 | |
Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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